molecular formula C15H14FNO3S B2827948 2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 478824-60-1

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2827948
CAS RN: 478824-60-1
M. Wt: 307.34
InChI Key: ZYRBCRVAVKCYFL-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of heterocyclic compounds and has a molecular weight of 365.4 g/mol.

Scientific Research Applications

Anaerobic Transformation of Phenolic Compounds

A study on the anaerobic transformation of phenolic compounds by a methanogenic consortium revealed insights into the carboxylation and dehydroxylation processes of phenols to benzoate and 2-cresol to 3-methylbenzoic acid under methanogenic conditions. This transformation activity was induced by phenol, with ortho-substituted phenols being transformed to meta-substituted benzoic acids, while meta- and para-substituted phenols, including cresols and fluorophenols, were not transformed. This research demonstrates the microbial capacity to alter phenolic compounds, potentially offering a pathway to bioremediate environmental pollutants or synthesize chemical intermediates (J. Bisaillon et al., 1993).

Oxidative Coupling for Heterocyclic Compound Synthesis

The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system under air, has been shown to efficiently produce 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This method also enables the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids, highlighting a versatile approach to synthesizing condensed heterocyclic compounds with potential applications in medicinal chemistry and material sciences (M. Shimizu et al., 2009).

Development of Fluorescent Probes

Research into the synthesis and photochemical behavior of trans-4-aminostilbene derivatives has led to the discovery of an "amino conjugation effect," which results in enhanced fluorescence and reduced photoisomerization quantum yields for N-phenyl derivatives. This effect is attributed to a more planar ground-state geometry and larger charge-transfer character for the fluorescent excited state, offering insights into the design of high-efficiency fluorescent materials for bioimaging and analytical applications (Jye‐Shane Yang et al., 2002).

Anticancer Activity of Fluorine Compounds

A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety were synthesized and shown to exhibit moderate anticancer activity in vitro. These compounds, synthesized without solvent and catalyst under ultrasound irradiation, highlight the potential of fluorinated compounds in developing new anticancer agents (B. Song et al., 2005).

Novel Radiosynthesis Techniques

A study on the "one-pot" radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine using isotopic exchange demonstrated a more efficient and potentially automatable method for preparing this radiopharmaceutical. The approach yields a product with high specific activity and enantiomeric excess, crucial for neurologic and oncologic PET imaging (F. Wagner et al., 2009).

properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRBCRVAVKCYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

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